molecular formula C30H24Br2Si B1381355 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole CAS No. 866769-99-5

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Cat. No.: B1381355
CAS No.: 866769-99-5
M. Wt: 572.4 g/mol
InChI Key: ZIHPPFVYCIHQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole is an organosilicon compound characterized by the presence of bromophenyl and diphenylsilole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. The general procedure involves the following steps:

    Starting Materials: 4-bromophenylboronic acid and 2,5-dibromo-1,1-dimethyl-3,4-diphenylsilole.

    Catalyst: Palladium(0) or Palladium(II) complexes.

    Base: Potassium carbonate or sodium carbonate.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom or the phenyl groups.

    Cross-Coupling Reactions: Besides Suzuki–Miyaura coupling, it can undergo other cross-coupling reactions such as Heck and Sonogashira couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to changes in the oxidation state of the silicon or phenyl groups.

Scientific Research Applications

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.

    Chemical Synthesis: Serves as a building block for synthesizing more complex organosilicon compounds.

    Biological Research:

Mechanism of Action

The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole involves its interaction with molecular targets through its bromophenyl and diphenylsilole groups. These interactions can influence electronic properties, making it useful in electronic applications. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring instead of a silole ring.

    2,5-Bis(4-bromophenyl)-p-xylene: Lacks the silicon atom and has a simpler aromatic structure.

    Thiophene Derivatives: Contain sulfur atoms and are used in similar applications in organic electronics.

Uniqueness

2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole is unique due to the presence of the silole ring, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and light-emitting devices.

Properties

IUPAC Name

2,5-bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24Br2Si/c1-33(2)29(23-13-17-25(31)18-14-23)27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(33)24-15-19-26(32)20-16-24/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHPPFVYCIHQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Br2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 2
Reactant of Route 2
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 3
Reactant of Route 3
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 4
Reactant of Route 4
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 5
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Reactant of Route 6
2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.